

Spectroscopic Analysis of 2-Bromo-1-chloropropane: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1-chloropropane

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-bromo-1-chloropropane**, a chiral alkyl halide. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It encompasses a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Core Spectroscopic Data

The structural elucidation of **2-bromo-1-chloropropane** (C_3H_6BrCl) relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, connectivity, and functional groups present in the compound. The following sections present a summary of the key spectroscopic data obtained from experimental measurements.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of **2-bromo-1-chloropropane** is characterized by the presence of isotopic peaks for bromine (^{79}Br and ^{81}Br) and chlorine (^{35}Cl and ^{37}Cl), which aids in the identification of fragments containing these atoms.

m/z	Relative Intensity (%)	Possible Fragment
41	100.0	$[\text{C}_3\text{H}_5]^+$
77	65.0	$[\text{C}_3\text{H}_6\text{Cl}]^+$
79	18.0	$[\text{C}_3\text{H}_6\text{Br}]^+ / [^{79}\text{Br}]^+$
156	10.0	$[\text{M}, ^{79}\text{Br}^{35}\text{Cl}]^+$
158	12.0	$[\text{M}, ^{81}\text{Br}^{35}\text{Cl} / ^{79}\text{Br}^{37}\text{Cl}]^+$
160	3.0	$[\text{M}, ^{81}\text{Br}^{37}\text{Cl}]^+$

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **2-bromo-1-chloropropane**, a haloalkane, is dominated by C-H and C-X (X = Cl, Br) bond vibrations.

Wavenumber (cm^{-1})	Transmittance (%)	Vibrational Mode
2980	60	C-H stretch (alkane)
2930	75	C-H stretch (alkane)
1450	70	C-H bend (methylene)
1380	80	C-H bend (methyl)
730	50	C-Cl stretch
650	45	C-Br stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ^{13}C NMR spectrum of **2-bromo-1-chloropropane** displays three distinct signals, corresponding to the three inequivalent carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Carbon Assignment
~25	CH ₃
~48	CHBr
~52	CH ₂ Cl

Note: The chemical shifts are estimated from available spectral images. Precise values may vary depending on the solvent and experimental conditions.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Due to the presence of a chiral center, the protons on the CH₂Cl group are diastereotopic and are expected to be chemically inequivalent, potentially leading to a more complex splitting pattern.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃	~1.8	Doublet	~7
CH ₂ Cl	~3.8 - 4.0	Multiplet	-
CHBr	~4.3	Multiplet	-

Note: The ¹H NMR data is based on predicted values and analysis of similar structures, as detailed experimental data with coupling constants was not readily available.

Experimental Protocols

The following sections outline the general methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **2-bromo-1-chloropropane** is prepared by dissolving approximately 10-50 mg of the compound in a deuterated solvent (e.g., CDCl₃) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

^1H NMR Acquisition:

- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve optimal homogeneity.
- A standard one-pulse sequence is used to acquire the ^1H spectrum.
- The spectral width is set to encompass all proton signals (typically 0-12 ppm).
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

^{13}C NMR Acquisition:

- A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.
- The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
- A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **2-bromo-1-chloropropane**, the spectrum is typically acquired using a neat liquid film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded to account for atmospheric CO_2 and water vapor.

- The prepared sample is placed in the spectrometer's sample holder.
- The sample spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}).
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities and to ensure volatilization.

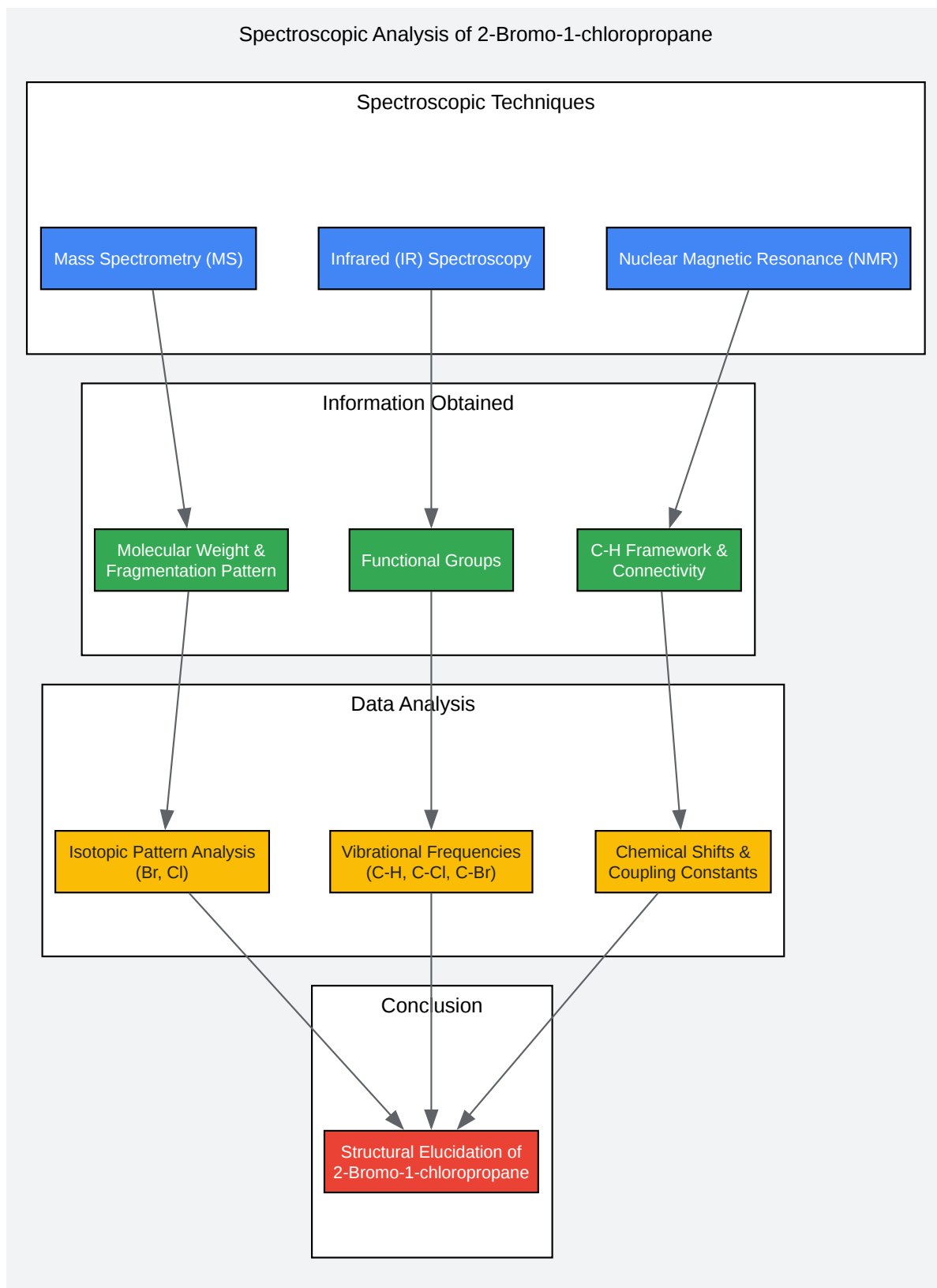
Ionization: Electron Ionization (EI) is a common method for small organic molecules. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or a similar detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of **2-bromo-1-chloropropane**.



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Caption: Workflow for the structural elucidation of **2-bromo-1-chloropropane**.

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